Amfenac sodium is a non-steroidal anti-inflammatory drug (NSAID) that has been the subject of scientific research, particularly for its anti-inflammatory properties. [, ] It belongs to the class of arylalkanoic acids and has been investigated for its potential use in managing pain and inflammation associated with temporomandibular joint disorders. [, , ]
Amfenac sodium's primary mechanism of action involves the inhibition of cyclooxygenase (COX), an enzyme responsible for prostaglandin synthesis. [] Prostaglandins play a significant role in mediating inflammation and pain. [] By inhibiting COX, Amfenac sodium reduces prostaglandin production, thereby exerting its anti-inflammatory and analgesic effects. [] One study specifically investigated the inhibitory effects of Amfenac sodium on superoxide generation by isolated rat polymorphonuclear leukocytes (PMN). [] The study found that Amfenac sodium significantly inhibited superoxide generation by PMN, primarily by blocking the activation of NADPH oxidase. []
One study evaluated the efficacy of Amfenac sodium in 28 patients with temporomandibular arthrosis. [] The study reported significant improvements in temporomandibular joint pain and mouth opening limitations after two weeks of treatment. [] Another study compared the efficacy of Amfenac sodium alone versus Amfenac sodium combined with ethyl loflazepate in 121 patients with temporomandibular disorders. [] The results indicated that both treatment regimens demonstrated some level of effectiveness, with varying degrees of improvement observed. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7